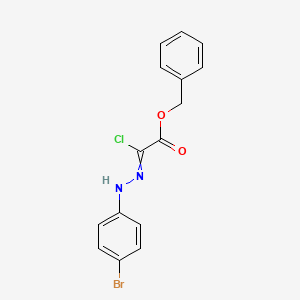

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate

Description

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is a hydrazonoacetate ester characterized by a benzyl ester group, a chloro substituent at the α-carbon, and a 4-bromophenyl hydrazone moiety.

Properties

Molecular Formula |

C15H12BrClN2O2 |

|---|---|

Molecular Weight |

367.62 g/mol |

IUPAC Name |

benzyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |

InChI |

InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2 |

InChI Key |

GFJZZXLMYPEZLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate typically involves the reaction of benzyl 2-chloroacetate with 4-bromophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate serves as a versatile intermediate for the preparation of more complex molecules. It can be used in the synthesis of heterocyclic compounds and as a building block for various organic transformations.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its hydrazone moiety is known to exhibit biological activity, making it a candidate for drug discovery and development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the modification of physical and chemical properties of the resulting materials.

Mechanism of Action

The mechanism of action of (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related α-chloro-hydrazono esters (Table 1):

Key Observations :

Physical and Spectral Properties

Melting Points :

Spectroscopic Data :

- IR : Expected N–H (3200–3300 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–Br (600–700 cm⁻¹) stretches, consistent with analogues in .

- NMR : Aromatic protons (δ 7.2–7.8 ppm), benzyl CH₂ (δ ~5.1 ppm), and hydrazone NH (δ ~10 ppm) align with patterns in and .

- Mass Spec : Distinct M⁺ and M⁺+2 peaks (79Br/81Br isotopes) at ratios ~1:1, as observed in .

Stability and Reactivity

- Hydrogen Bonding : Crystal structures of ethyl analogues () show N–H···O interactions stabilizing the Z-configuration . The benzyl ester may enhance π-π stacking in the solid state.

- Reactivity : The α-chloro group is susceptible to nucleophilic substitution, enabling cyclization into heterocycles (e.g., thiazoles or imidazolidines) under basic conditions .

Biological Activity

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H12BrClN2O2

- Molecular Weight : 367.62 g/mol

- CAS Number : 1000576-00-0

The compound features a hydrazone linkage, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study involving derivatives of thiazolidinone demonstrated moderate-to-good antimicrobial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been widely studied. For instance, compounds containing the hydrazone moiety have shown efficacy against various cancer cell lines. The structure-activity relationship analysis suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. In particular, derivatives with a para-substituted bromophenyl group have been noted for their effectiveness against colon carcinoma cell lines .

Case Studies

-

Case Study on Anticancer Efficacy :

- A series of hydrazone derivatives were synthesized and tested against HCT-15 colon carcinoma cells. The results indicated that certain modifications to the hydrazone structure significantly increased cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.

-

Antimicrobial Screening :

- In another study, this compound was evaluated alongside other hydrazone compounds for their antimicrobial properties. The findings revealed that this compound exhibited comparable efficacy to established antibiotics against several bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Hydrazone Linkage : Essential for biological activity; facilitates interaction with biological targets.

- Bromophenyl Group : Enhances lipophilicity and potential interactions with cellular membranes.

- Chloroacetate Moiety : May contribute to the compound's reactivity and ability to form covalent bonds with biological macromolecules.

| Structural Feature | Effect on Activity |

|---|---|

| Hydrazone Linkage | Essential for biological interaction |

| Bromophenyl Group | Increases lipophilicity |

| Chloroacetate Moiety | Enhances reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.